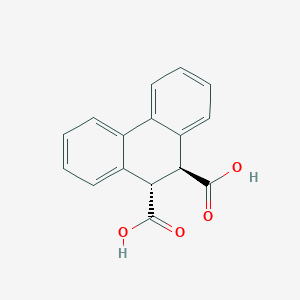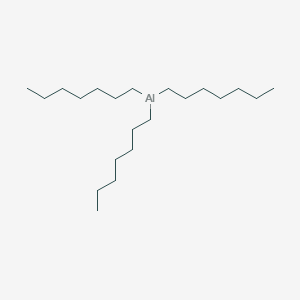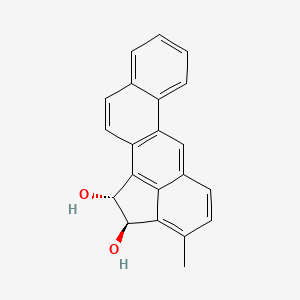
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .
Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrocarbon forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .
Comparaison Avec Des Composés Similaires
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .
Propriétés
Numéro CAS |
132342-17-7 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
Clé InChI |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
SMILES canonique |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


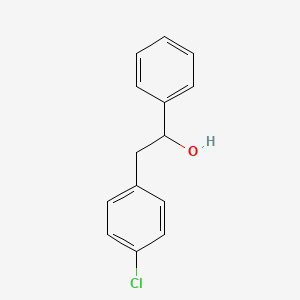
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)

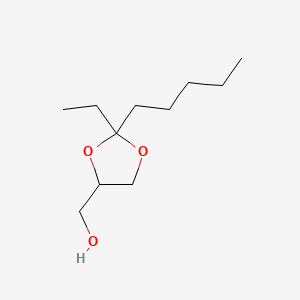
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
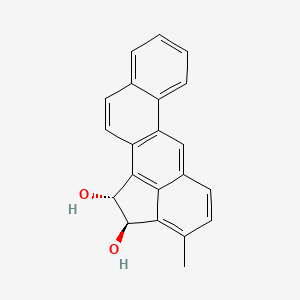
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
